Mal-PEG4-C2-NH2 TFA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-C2-NH2 TFA involves the reaction of maleimide with a PEG4 linker and an amine group. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of the amine on the maleimide ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually synthesized in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-C2-NH2 TFA undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Addition Reactions: The maleimide group can undergo Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Bases: Used to deprotonate the amine group, facilitating nucleophilic attack.
Nucleophiles: Such as thiols, which can add to the maleimide group.
Major Products
The major products formed from these reactions are typically modified PEG linkers with various functional groups attached, depending on the nucleophile used .
Scientific Research Applications
Mal-PEG4-C2-NH2 TFA has a wide range of applications in scientific research:
Mechanism of Action
Mal-PEG4-C2-NH2 TFA functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Mal-NH2 TFA: Another PEG-based PROTAC linker with a similar structure but different functional groups.
Pomalidomide-PEG4-C2-NH2 hydrochloride: A related compound used in PROTAC synthesis with additional functional groups for specific applications.
Uniqueness
Mal-PEG4-C2-NH2 TFA is unique due to its specific combination of a maleimide group and a PEG4 linker, which provides flexibility and stability in PROTAC synthesis. This combination allows for efficient protein degradation and has broad applicability in various research fields .
Properties
Molecular Formula |
C16H25F3N2O8 |
---|---|
Molecular Weight |
430.37 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H24N2O6.C2HF3O2/c15-3-5-19-7-9-21-11-12-22-10-8-20-6-4-16-13(17)1-2-14(16)18;3-2(4,5)1(6)7/h1-2H,3-12,15H2;(H,6,7) |
InChI Key |
VZGVXVADGJIXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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